1-Methanesulfonylpiperidine-4-sulfonamide
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Overview
Description
1-Methanesulfonylpiperidine-4-sulfonamide is an organosulfur compound with the molecular formula C₆H₁₄N₂O₄S₂. It is characterized by the presence of both sulfonyl and sulfonamide functional groups attached to a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methanesulfonylpiperidine-4-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, making it an efficient and environmentally friendly process . The reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) to convert thiol derivatives to sulfonyl chlorides, which then react with amines to form the desired sulfonamide .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using microwave irradiation to enhance reaction rates and yields. This method has shown good functional group tolerance and high efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Methanesulfonylpiperidine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion of thiols to sulfonyl chlorides.
Substitution: Reaction of sulfonyl chlorides with amines to form sulfonamides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), thionyl chloride (SOCl₂), and N-chlorosuccinimide (NCS).
Reaction Conditions: Microwave irradiation, room temperature reactions with cyanuric chloride and triethylamine in anhydrous acetonitrile.
Major Products
The major products formed from these reactions include sulfonamides and sulfonyl azides, depending on the specific reagents and conditions used .
Scientific Research Applications
1-Methanesulfonylpiperidine-4-sulfonamide has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as an antibacterial agent due to its sulfonamide functional group.
Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 1-Methanesulfonylpiperidine-4-sulfonamide involves its interaction with specific molecular targets and pathways. . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents.
Comparison with Similar Compounds
Properties
Molecular Formula |
C6H14N2O4S2 |
---|---|
Molecular Weight |
242.3 g/mol |
IUPAC Name |
1-methylsulfonylpiperidine-4-sulfonamide |
InChI |
InChI=1S/C6H14N2O4S2/c1-13(9,10)8-4-2-6(3-5-8)14(7,11)12/h6H,2-5H2,1H3,(H2,7,11,12) |
InChI Key |
KVYIVQBJTVVYHG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)S(=O)(=O)N |
Origin of Product |
United States |
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